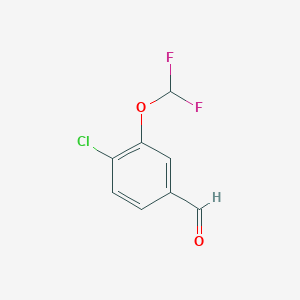

4-chloro-3-(difluoromethoxy)benzaldehyde

Description

Contextualization within Halogenated Benzaldehydes in Organic Synthesis

Halogenated benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring are substituted by halogen atoms. nih.gov These substitutions significantly influence the electronic properties and reactivity of the molecule, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov The presence of halogens can alter the molecule's reactivity, lipophilicity, and metabolic stability, which are crucial parameters in drug design. nih.govresearchgate.net

The aldehyde functional group itself is highly versatile, participating in a wide array of chemical transformations. The introduction of halogen and difluoromethoxy groups to the benzaldehyde (B42025) core provides chemists with a powerful tool for creating diverse and complex molecular architectures. For instance, the chlorine atom and the difluoromethoxy group at positions 4 and 3 respectively on the benzene ring of the title compound are expected to influence the reactivity of the aldehyde group and the aromatic ring in specific ways, offering pathways to unique derivatives.

Significance as a Versatile Synthetic Building Block in Research

Chemical building blocks are fundamental to modern medicinal chemistry and drug discovery, providing the molecular fragments used to construct more elaborate compounds. google.com Fluorinated building blocks, in particular, have gained prominence due to the unique properties that fluorine atoms impart to molecules. researchgate.net The difluoromethoxy group (OCF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of a hydroxyl or thiol group, potentially improving a drug candidate's metabolic stability and binding affinity.

While direct research applications of 4-chloro-3-(difluoromethoxy)benzaldehyde are not extensively documented, its structure strongly suggests its utility as a synthetic intermediate. For example, similar compounds like 4-chloro-3-(trifluoromethyl)benzaldehyde (B1585491) are used in the synthesis of complex molecules. sigmaaldrich.com It is plausible that this compound serves a similar role in proprietary or less-publicized research, likely in the development of new pharmaceutical or agrochemical agents. The combination of the chloro and difluoromethoxy substituents offers multiple points for further chemical modification.

Overview of Current Academic Research Trajectories and Scope

Current research involving halogenated and fluorinated benzaldehydes is focused on several key areas. A major trajectory is the development of novel synthetic methodologies to introduce these functional groups with high selectivity and efficiency. For instance, methods for the synthesis of related compounds like 3-hydroxyl-4-difluoromethoxy benzaldehyde have been patented, highlighting the industrial interest in such structures as intermediates for pharmaceuticals like Roflumilast. google.comgoogle.com

Another significant research direction is the exploration of these building blocks in the synthesis of biologically active compounds. The unique electronic properties conferred by the halogen and difluoromethoxy groups can lead to compounds with enhanced therapeutic properties. While specific research trajectories for this compound are not explicitly detailed in available literature, the general trend in the field points towards its potential use in creating novel compounds with applications in areas where metabolic stability and specific electronic properties are desired.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABVUUQTUKOIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Difluoromethoxy Benzaldehyde

Regioselective Synthesis Strategies and Precursor Design

The core challenge in synthesizing 4-chloro-3-(difluoromethoxy)benzaldehyde lies in achieving the correct 1,2,4-substitution pattern. The design of the synthetic route and the choice of precursors are dictated by the directing effects of the substituents and the optimization of the reaction sequence.

Halogenation and Functionalization Sequence Optimization

Two primary retrosynthetic pathways can be envisioned for the assembly of the target molecule, with the key difference being the order of chlorination and difluoromethoxylation.

Route A: Chlorination Followed by Difluoromethoxylation This approach begins with a pre-existing chlorinated phenolic precursor, such as 4-chloro-3-hydroxybenzaldehyde. The critical step is the selective O-difluoromethylation of the hydroxyl group. The primary advantage of this route is the readily available starting material. However, the reactivity of the difluoromethylating agent must be managed to prevent side reactions, particularly if harsh conditions are required.

Route B: Difluoromethoxylation Followed by Halogenation Alternatively, the synthesis can commence with the difluoromethoxylation of a non-halogenated precursor like 3-hydroxybenzaldehyde (B18108) to form 3-(difluoromethoxy)benzaldehyde. The subsequent step is the regioselective chlorination of this intermediate. The success of this route hinges on controlling the position of chlorination. The difluoromethoxy group (-OCF2H) and the aldehyde group (-CHO) both influence the regiochemical outcome of electrophilic aromatic substitution. The aldehyde is a deactivating, meta-directing group, while the difluoromethoxy group is deactivating yet ortho, para-directing due to the oxygen lone pairs. The interplay between these directing effects must be carefully considered to favor chlorination at the desired C-4 position. Anomalous outcomes, such as further chlorination, have been observed in reactions involving methoxy-substituted arenes, suggesting that careful optimization of chlorinating agents and conditions is crucial. beilstein-journals.org

A comparison of these strategic sequences is essential for process optimization, balancing precursor availability, reaction yields, and purification challenges.

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for functionalizing aromatic rings. wikipedia.orgacs.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, forming an aryllithium intermediate that can be trapped by an electrophile. wikipedia.orgacs.org

For the synthesis of this compound, a plausible DoM strategy would start with 1-chloro-2-(difluoromethoxy)benzene (B6302218) as the substrate. In this molecule, both the chloro and the difluoromethoxy groups can act as DMGs. The relative directing strength of DMGs is a critical factor, with alkoxy groups generally being effective directors. organic-chemistry.orguwindsor.ca The difluoromethoxy group, via coordination of the oxygen lone pairs with the lithium cation, is expected to direct lithiation to the C-3 position. wikipedia.org

The process would involve:

Lithiation: Treatment of 1-chloro-2-(difluoromethoxy)benzene with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperature (e.g., -78 °C) in an ethereal solvent like THF. uwindsor.ca

Formylation: The resulting ortho-lithiated species is then quenched with a suitable formylating electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde group.

This DoM approach provides a conceptually elegant pathway to the target molecule, potentially offering high regioselectivity by leveraging the intrinsic directing ability of the difluoromethoxy group. Studies on the ortho-lithiation of halo-substituted fluoroarenes have shown that deprotonation often occurs adjacent to the fluorine-containing group, supporting the feasibility of this strategy. epfl.ch

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF2H) group is a key pharmacophore that can enhance metabolic stability and modulate physicochemical properties like lipophilicity. nih.gov Its introduction is a pivotal step in the synthesis.

Electrophilic Difluoromethoxylation Reagents and Mechanisms

The most common method for synthesizing aryl difluoromethyl ethers involves the reaction of a phenol (B47542) with a reagent that serves as a source of electrophilic difluorocarbene (:CF2). nih.gov The reaction proceeds via the nucleophilic addition of a phenoxide anion to the highly reactive difluorocarbene intermediate.

Reagents: Several reagents are known to generate difluorocarbene under thermal or basic conditions.

Sodium Chlorodifluoroacetate (ClCF2CO2Na): A stable, commercially available solid that decarboxylates upon heating to generate :CF2. nih.gov

Difluoromethyltriflate (HCF2OTf): A potent, non-ozone-depleting liquid reagent that reacts rapidly with phenols in the presence of a base. nih.gov

S-(Difluoromethyl)diarylsulfonium salts: These bench-stable salts also serve as effective difluorocarbene precursors under basic conditions. wikipedia.org

Mechanism: The reaction using a phenol precursor (e.g., 4-chloro-3-hydroxybenzaldehyde) follows a two-step mechanism:

Deprotonation: The phenolic proton is removed by a base (e.g., Cs2CO3, KOH) to form the more nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the difluorocarbene, which is generated in situ from the precursor reagent. Difluorocarbene is a singlet carbene, stabilized by a "push-pull" effect where the fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital while donating lone-pair density into the empty p orbital. nih.gov

This method is widely applicable and tolerates a range of functional groups on the aromatic ring. wikipedia.orgnih.gov

Nucleophilic Difluoromethoxylation Approaches

Approaches based on a nucleophilic difluoromethoxy source are less common, primarily due to the instability of the corresponding anion. However, advanced methods are emerging that provide synthetic equivalents or utilize alternative mechanistic pathways.

Radical Difluoromethoxylation: Photocatalytic methods have been developed to generate the difluoromethoxy radical (•OCF2H) from redox-active reagents. nih.gov This radical can then undergo addition to arenes to form difluoromethoxylated products. nih.gov While primarily demonstrated for C-H functionalization, this establishes a method for generating the key reactive species under mild conditions. nih.gov

Cross-Coupling Strategies: Transition metal-catalyzed cross-coupling reactions offer alternative disconnections for forming the Ar-OCF2H bond. For instance, nickel-catalyzed Suzuki cross-coupling reactions have been developed that couple arylboronic acids with aryloxydifluoromethyl bromides (Ar'OCF2Br), although this builds a more complex ether. springernature.com More direct, though challenging, are methods involving the coupling of aryl halides with a difluoromethanol (B8680546) equivalent or the coupling of phenols with a nucleophilic CF2H source. acs.orgspringernature.com The development of reagents that can effectively deliver a "CF2H+" or "OCF2H-" synthon for cross-coupling remains an active area of research.

Selective Oxidation and Reduction Pathways in Aldehyde Formation

The final step in the synthesis is often the formation of the aldehyde group from a precursor functional group. This can be achieved through either selective oxidation of a benzyl (B1604629) alcohol or selective reduction of a benzoic acid derivative.

Selective Oxidation: If the synthetic route produces the benzyl alcohol derivative, [4-chloro-3-(difluoromethoxy)phenyl]methanol, a mild oxidation is required to obtain the aldehyde without over-oxidation to the corresponding carboxylic acid.

| Reagent | Description | Solvent |

| Pyridinium Chlorochromate (PCC) | A mild oxidant that reliably converts primary alcohols to aldehydes. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com It is typically used in anhydrous conditions. masterorganicchemistry.com | Dichloromethane (B109758) (DCM) |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers high yields and mild, non-acidic reaction conditions, making it compatible with sensitive substrates. | Dichloromethane (DCM) |

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination to form the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com The use of anhydrous solvents like DCM is critical to prevent the formation of the aldehyde hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com

Selective Reduction: Alternatively, if the synthesis proceeds through a carboxylic acid intermediate, 4-chloro-3-(difluoromethoxy)benzoic acid, a selective reduction is necessary. Direct reduction of carboxylic acids to aldehydes is difficult; therefore, they are typically converted to a more reactive derivative first.

| Precursor | Reagent | Named Reaction (if applicable) |

| Acid Chloride | H2, Pd/BaSO4, quinoline/sulfur | Rosenmund Reduction |

| Acid Chloride | PMHS, Pd(0) catalyst | - |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | - |

The Rosenmund reduction involves the catalytic hydrogenation of an acid chloride, with the catalyst being intentionally poisoned (e.g., with a sulfur-containing compound) to stop the reduction at the aldehyde stage. msu.edu More modern methods include palladium-catalyzed reductions using silanes like polymethylhydrosiloxane (B1170920) (PMHS). msu.edu Alternatively, the carboxylic acid can be converted to an ester, which is then reduced to the aldehyde at low temperature using a sterically hindered reducing agent like DIBAL-H.

Controlled Oxidation of Benzylic Alcohols

A primary and reliable route to this compound is through the controlled oxidation of its corresponding benzylic alcohol, (4-chloro-3-(difluoromethoxy)phenyl)methanol. This strategy is a two-step process that involves the synthesis of the alcohol precursor followed by its selective oxidation to the aldehyde.

The necessary precursor, (4-chloro-3-(difluoromethoxy)phenyl)methanol, can be synthesized from the commercially available 4-chloro-3-(difluoromethoxy)benzoic acid sigmaaldrich.com. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Modern methods achieve this with high chemoselectivity, for instance, by activating the carboxylic acid via a mixed anhydride (B1165640) intermediate, followed by reduction with sodium borohydride (B1222165) in methanol (B129727) nih.gov. This approach is efficient, often completed in minutes with excellent yield and purity nih.gov.

Once the benzylic alcohol is obtained, the subsequent step is its controlled oxidation. It is crucial to employ mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A range of modern reagents and protocols are available for this transformation. Pyridinium chlorochromate (PCC) is a classic, milder version of chromic acid suitable for this purpose nih.gov. More recently, reagents like Dess-Martin periodinane (DMP) have gained favor due to practical advantages, including higher yields and less stringent reaction conditions nih.gov.

The following table summarizes various reagents used for the controlled oxidation of primary benzylic alcohols.

| Reagent/System | Description | Selectivity | Typical Conditions |

| PCC (Pyridinium Chlorochromate) | A complex of chromium trioxide with pyridine (B92270) and HCl. | Good for primary alcohols to aldehydes. | Anhydrous dichloromethane (DCM). |

| DMP (Dess-Martin Periodinane) | A hypervalent iodine compound. | High, with minimal over-oxidation. nih.gov | DCM, room temperature. nih.gov |

| Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., triethylamine). | Excellent for sensitive substrates. | Cryogenic temperatures (-78 °C). |

| TEMPO-based Systems | Uses a stable nitroxyl (B88944) radical (e.g., TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., NaOCl). | Highly selective for primary alcohols. | Biphasic systems (e.g., DCM/water). |

This table presents a summary of common oxidation methods applicable to the synthesis of aromatic aldehydes.

Formylation Reactions for Aromatic Aldehyde Synthesis

Formylation reactions introduce a formyl group (-CHO) directly onto an aromatic ring. For the synthesis of this compound, the logical precursor is 1-chloro-2-(difluoromethoxy)benzene. The success of this electrophilic aromatic substitution depends on the directing effects of the existing substituents. The difluoromethoxy group (-OCF₂H) is electron-donating and ortho-, para-directing, thereby activating the ring towards substitution. Conversely, the chloro group is deactivating yet also ortho-, para-directing. The combined effect strongly favors the electrophilic attack at the C4 position, which is para to the activating difluoromethoxy group, leading to the desired product.

Several classical named reactions are employed for aromatic formylation:

Vilsmeier-Haack Reaction: This method uses a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org This reagent is a weak electrophile that reacts efficiently with electron-rich aromatic compounds. nrochemistry.comjk-sci.com The reaction proceeds via electrophilic substitution, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.org

Rieche Formylation: This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄). It is also effective for electron-rich aromatic substrates .

Duff Reaction: The Duff reaction employs hexamethylenetetramine (hexamine) as the formyl source, typically in an acidic medium like glycerol (B35011) and boric acid or acetic acid. It is most effective for highly activated substrates such as phenols wikipedia.org.

Gattermann-Koch Reaction: This method uses a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure with a catalyst system (e.g., AlCl₃/CuCl). The reaction generates an unstable formyl chloride in situ wikipedia.org.

The table below compares these formylation methods.

| Reaction Name | Formylating Agent / Reagents | Catalyst | Substrate Scope |

| Vilsmeier-Haack | DMF, POCl₃ jk-sci.com | None (reagents form the electrophile) | Electron-rich arenes and heterocycles. wikipedia.orgnrochemistry.com |

| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Electron-rich arenes (phenols, mesitylene). |

| Duff | Hexamethylenetetramine | Acid (e.g., glycerol/boric acid, acetic acid) | Highly activated arenes (phenols, anilines). wikipedia.org |

| Gattermann-Koch | Carbon monoxide, HCl | AlCl₃ / CuCl | Alkylbenzenes, polycyclic aromatic hydrocarbons. |

This table summarizes key features of classical aromatic formylation reactions.

Catalytic Approaches in Synthesis of Aromatic Aldehydes

Catalytic methods offer powerful alternatives for synthesizing aromatic aldehydes, often with improved efficiency, selectivity, and functional group tolerance compared to classical stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile platform for introducing the aldehyde functionality. A prominent strategy is the carbonylation of aryl halides or pseudohalides. This involves the reaction of an aromatic precursor with carbon monoxide in the presence of a transition metal catalyst.

For the synthesis of this compound, a suitable precursor would be an aryl halide such as 4-chloro-3-(difluoromethoxy)iodobenzene. This intermediate can be subjected to reductive carbonylation. For example, rhodium-catalyzed protocols using a mixture of carbon monoxide and hydrogen (syngas) have been developed for the conversion of aryl iodides to the corresponding aldehydes with good to excellent yields nih.govrsc.org. These reactions are typically performed in the presence of a phosphine (B1218219) ligand and a base rsc.org.

The synthesis of substituted benzaldehydes can also be achieved through a two-step, one-pot reduction/cross-coupling procedure where a stable aluminum hemiaminal acts as a protected aldehyde intermediate, suitable for subsequent transition metal-catalyzed cross-coupling with organometallic reagents. rug.nlacs.orgresearchgate.net

| Catalyst System | Precursor Type | Reaction Type | Key Features |

| Rh(III) / PPh₃ | Aryl Iodide | Reductive Carbonylation | Uses CO and H₂ as reactants; suitable for a range of aryl iodides. rsc.org |

| Pd(0) / Ligand | Aryl Bromide/Iodide | Formate (B1220265) Ester Coupling | Two-step process: coupling with a formate salt followed by reduction. |

| Pd(0) / Ligand | Aryl Bromide/Weinreb Amide | Reduction/Cross-Coupling | A latent aldehyde is protected as a hemiaminal, then coupled. rug.nlacs.org |

| Rh(III) / Ag(I) Oxidant | Benzamide | Oxidative Carbonylation | C-H/N-H activation to form phthalimides, demonstrating C-C bond formation with CO. nih.gov |

This table outlines representative transition metal-catalyzed methods for aldehyde synthesis.

Organocatalysis in Aryl Aldehyde Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in organic synthesis, offering metal-free alternatives that often provide high enantioselectivity. In the context of aryl aldehyde synthesis, several innovative organocatalytic strategies have been developed.

One notable approach is the formylation of arylboronic acids. This method would require the precursor (4-chloro-3-(trifluoromethoxy)phenyl)boronic acid, which is a commercially available compound sigmaaldrich.com. The reaction can be catalyzed by organic molecules, providing a conceptually novel strategy for aldehyde synthesis that avoids the use of transition metals [From first search].

N-Heterocyclic Carbenes (NHCs) are another important class of organocatalysts. They have been used to catalyze the oxidation of benzaldehydes to carboxylic acids using atmospheric oxygen, demonstrating their utility in transformations involving the aldehyde functional group misericordia.edu. While this is the reverse reaction, the ability of NHCs to activate carbonyl compounds is central to many synthetic transformations.

| Organocatalyst Type | Precursor Type | Reaction Principle |

| α-Amino Acid Derivatives | Arylboronic Acid | Catalytic formylation using glyoxylic acid as the formyl source. [From first search] |

| Chiral Secondary Amines | Aldehyde + Alkene | Singly Occupied Molecular Orbital (SOMO) catalysis for α-arylation of aldehydes. [From first search] |

| N-Heterocyclic Carbenes (NHCs) | Aldehyde + Michael Acceptor | NHC-catalyzed cycloaddition reactions to form complex chiral molecules. [From first search] |

| Thioxanthenone (Photocatalyst) | Benzylic Alcohol | Photochemical oxidation using air as the oxidant. [From first search] |

This table summarizes different organocatalytic approaches relevant to aryl aldehyde synthesis.

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. The synthesis of this compound can be approached through a green chemistry lens by modifying classical methods or adopting new, more sustainable technologies. worldwidejournals.com

Key green chemistry considerations for the synthesis include:

Catalysis over Stoichiometry: The catalytic approaches discussed in sections 2.4.1 and 2.4.2 are inherently greener than stoichiometric methods (e.g., classical formylations or oxidations) because they reduce waste by using small amounts of a catalyst that can be recycled.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Transition metal-catalyzed carbonylations, for example, can have high atom economy.

Use of Safer Solvents and Reagents: Classical methods like the Vilsmeier-Haack reaction use hazardous reagents like POCl₃ jk-sci.com. Green alternatives focus on using less toxic reagents and environmentally benign solvents like water or ethanol (B145695). For instance, some benzoin (B196080) condensations can be run using thiamine (B1217682) hydrochloride in aqueous ethanol instead of toxic cyanides worldwidejournals.com.

Energy Efficiency: Employing reaction conditions at ambient temperature and pressure reduces energy consumption. The development of photocatalytic methods that can utilize visible light or sunlight is a significant step in this direction [From first search].

Use of Renewable Feedstocks: While not directly applicable to this specific target, a broader green chemistry goal is to use C1 sources derived from biomass or CO₂ for formylation reactions, moving away from petrochemical-based reagents. [From first search]

The photochemical oxidation of benzylic alcohols using air as the terminal oxidant, catalyzed by an organic photosensitizer, is an excellent example of a green synthetic method. [From first search] This process avoids the use of heavy metal oxidants like chromium, which are toxic and generate hazardous waste misericordia.edu.

| Green Chemistry Principle | Application in Aromatic Aldehyde Synthesis |

| 1. Prevention | Prefer catalytic methods to minimize byproduct formation. |

| 2. Atom Economy | Design addition reactions (e.g., carbonylation) that incorporate all reactant atoms. |

| 3. Less Hazardous Synthesis | Replace toxic reagents like POCl₃ or heavy metal oxidants with catalysts like TEMPO or organocatalysts. misericordia.edu |

| 4. Designing Safer Chemicals | The final product's application is outside this scope, but intermediates should be designed for minimal toxicity. |

| 5. Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions where possible. worldwidejournals.com |

| 6. Design for Energy Efficiency | Utilize photocatalysis with visible light or microwave-assisted reactions to reduce energy input. misericordia.edu |

| 7. Use of Renewable Feedstocks | Explore CO₂ or biomass-derived formic acid as a C1 source for formylation. [From first search] |

| 8. Reduce Derivatives | Employ one-pot reactions or tandem catalysis to avoid protection/deprotection steps. rug.nlacs.org |

| 9. Catalysis | Employ transition metal, organo-, or biocatalysts over stoichiometric reagents. |

| 10. Design for Degradation | Not directly related to synthesis, but relevant to the product lifecycle. |

| 11. Real-time Analysis | Use in-situ monitoring (e.g., TLC, GC-MS) to optimize reaction times and prevent side reactions. |

| 12. Safer Chemistry for Accident Prevention | Avoid high-pressure reactions (e.g., Gattermann-Koch) or highly exothermic processes when possible. |

This table connects the 12 Principles of Green Chemistry to the synthetic methodologies discussed.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Difluoromethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a primary site of chemical reactivity in 4-chloro-3-(difluoromethoxy)benzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org However, the reactivity is modulated by the electronic effects of the substituents on the benzene (B151609) ring. Both the chloro and difluoromethoxy groups are electron-withdrawing, which can influence the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally less reactive in nucleophilic additions than their aliphatic counterparts because the aromatic ring donates electron density through resonance, making the carbonyl carbon less electrophilic. libretexts.orglibretexts.org

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For this compound, this reaction can proceed with a variety of nucleophiles. The electron-withdrawing nature of the chloro and difluoromethoxy substituents is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde (B42025).

These reactions can result in the formation of alcohols upon protonation of the intermediate. If the nucleophile is a carbon-based species like an organometallic reagent or a cyanide ion, a new carbon-carbon bond is formed. The stereochemical outcome of these additions can lead to a racemic mixture of enantiomers if the two groups attached to the carbonyl carbon are different, as a new chiral center is created. libretexts.org

Condensation and Cyclization Reactions

The aldehyde group of this compound is a key participant in condensation reactions, which are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

A prominent example is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. rsc.org The product is typically an α,β-unsaturated compound. The reaction of substituted aromatic aldehydes with active methylene compounds is a well-established method for synthesizing a variety of derivatives. rsc.orgwalisongo.ac.id

Another significant reaction is the Wittig reaction , which converts aldehydes into alkenes. masterorganicchemistry.commsu.edu This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. msu.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. masterorganicchemistry.com

Furthermore, the aldehyde can participate in cyclization reactions to form heterocyclic structures. For instance, reaction with appropriate bifunctional nucleophiles can lead to the formation of rings. One such pathway involves the nucleophilic addition of a (perfluoroalkyl)trimethylsilane to a benzaldehyde derivative containing a nitrile group, followed by intramolecular cyclization to yield substituted phthalides (1(3H)-isobenzofuranones). beilstein-journals.org

Table 1: Representative Condensation Reaction of a Substituted Benzaldehyde

| Reaction Type | Aldehyde | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid, Ionic Liquid, 25-28 °C | Ethyl 2-chloroacetyl-3-arylpropenoates | 44-84% | walisongo.ac.id |

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its three substituents: the aldehyde, the chlorine atom, and the difluoromethoxy group.

Electrophilic Aromatic Substitution Studies

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. msu.eduwikipedia.org The rate and regioselectivity of this substitution are controlled by the existing substituents. wikipedia.org

Aldehyde group (-CHO): This is a deactivating group and a meta-director due to its strong electron-withdrawing nature through both induction and resonance.

Chloro group (-Cl): Halogens are deactivating yet ortho-, para-directing. Their strong inductive electron withdrawal outweighs their weaker resonance electron donation. msu.edu

Difluoromethoxy group (-OCF2H): This group is also deactivating due to the strong inductive effect of the fluorine atoms. However, like other alkoxy groups, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. nih.gov

The substitution pattern for an incoming electrophile on this compound will be a complex outcome of these competing effects. The aldehyde group strongly deactivates the ring, making harsh reaction conditions necessary. The most likely positions for substitution would be ortho or para to the directing groups, while avoiding the positions meta to the aldehyde. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. msu.edu

Nucleophilic Aromatic Substitution Mechanisms on Chlorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the ring is substituted with electron-withdrawing groups. libretexts.orglibretexts.org The presence of the aldehyde and difluoromethoxy groups, which are strongly electron-withdrawing, activates the aromatic ring of this compound towards nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents, particularly those at the ortho and para positions relative to the site of attack. libretexts.orglibretexts.org In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org For this compound, the chlorine at the C-4 position is activated for substitution by the para-aldehyde group and the meta-difluoromethoxy group.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr)

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Dimethylamine (from DMF) | KOH, 95 °C | 4-(Dimethylamino)benzaldehyde | >95% Conversion | nih.gov |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C | 4-(4-Methoxyphenoxy)benzaldehyde | ~52% (average) | walisongo.ac.id |

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group imparts unique properties to the molecule. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. rsc.orgnih.gov This group is generally stable, but it can participate in specific chemical transformations.

Modern synthetic methods have explored the installation and modification of difluoromethyl groups. For instance, radical difluoromethylation of aromatic compounds can be achieved using various reagents that generate the ·CF2H radical. rsc.orgnih.gov It is conceivable that under specific radical-generating conditions, the aromatic ring of this compound could undergo further functionalization, or in more extreme cases, transformations involving the difluoromethoxy group itself might be possible, although such reactivity is not widely documented for this specific substrate. The development of new reagents, such as non-ozone-depleting sources for difluorocarbene (:CF2), has also expanded the possibilities for O-difluoromethylation of phenols, indicating the ongoing interest in the chemistry of this functional group. rsc.org

Stability and Reactivity under Diverse Reaction Conditions

The introduction of the difluoromethoxy group onto a phenolic precursor typically involves the reaction of a phenoxide with a source of difluorocarbene (:CF₂). This process underscores the conditions under which the ether linkage is formed and implies its stability under basic conditions once formed. The reaction is often carried out in a polar aprotic solvent like DMF.

The aldehyde group, while a site of reactivity, is influenced by the electronic effects of the substituents on the benzene ring. The chlorine atom and the difluoromethoxy group are both electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution but activate the aldehyde group towards nucleophilic attack.

Derivatization and Functional Group Interconversions of the Difluoromethoxy Ether

The difluoromethoxy group itself is generally resistant to transformation under common reaction conditions, which is a desirable trait for its role as a stable bioisostere. However, the primary site for derivatization in this compound is the aldehyde group. This group can undergo a wide array of functional group interconversions, common to aromatic aldehydes.

These transformations allow for the synthesis of a diverse range of derivatives, which can be valuable for structure-activity relationship (SAR) studies in drug discovery. The stability of the difluoromethoxy group ensures that it remains intact during these transformations.

Table 1: Potential Functional Group Interconversions of the Aldehyde Moiety

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Aldehyde | NaBH₄, MeOH | Primary Alcohol |

| Aldehyde | H₂N-R, acid catalyst | Imine |

| Aldehyde | AgNO₃, NH₄OH (Tollens' reagent) | Carboxylic Acid |

| Aldehyde | Wittig Reagent (Ph₃P=CHR) | Alkene |

| Aldehyde | KCN, H₂O | Cyanohydrin |

These reactions are standard transformations for aldehydes and are expected to proceed on this compound, although specific yields and reaction kinetics would require experimental verification. The electron-withdrawing nature of the chloro and difluoromethoxy substituents may influence the reactivity of the aldehyde group in these transformations.

Reaction Kinetics and Mechanistic Pathways Elucidation

Detailed kinetic and mechanistic studies specifically for this compound are not extensively available in the public domain. However, the mechanistic pathways for the key reactions involving its functional groups can be inferred from studies on related molecules.

The formation of the difluoromethoxy ether linkage is mechanistically significant. It is widely accepted to proceed through the reaction of a phenolate (B1203915) with difluorocarbene (:CF₂), which is generated in situ from a suitable precursor.

The mechanism for the O-difluoromethylation of phenols generally involves the following steps:

Deprotonation of the phenol (B47542) by a base to form a phenoxide.

Generation of difluorocarbene from a precursor (e.g., by decomposition of sodium chlorodifluoroacetate).

Nucleophilic attack of the phenoxide on the electrophilic difluorocarbene to form a difluoromethoxide anion.

Protonation of the difluoromethoxide anion to yield the final difluoromethyl ether.

The kinetics of this reaction would depend on the concentration of the phenoxide and the rate of difluorocarbene generation. The electrophilicity of the difluorocarbene and the nucleophilicity of the phenoxide are key factors influencing the reaction rate.

For the reactions of the aldehyde group, the mechanisms are well-established in organic chemistry. For example, the reduction of the aldehyde with sodium borohydride (B1222165) proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The electron-withdrawing substituents on the aromatic ring would likely enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

While specific rate constants and activation energies for reactions involving this compound are not readily found, the general principles of physical organic chemistry provide a solid framework for understanding its reactivity and the pathways of its transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

One-dimensional NMR spectroscopy of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei offers a fundamental and powerful approach to confirming the molecular structure of 4-chloro-3-(difluoromethoxy)benzaldehyde.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically resonates at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic region will display a more complex pattern corresponding to the three protons on the benzene (B151609) ring. Their specific shifts and coupling patterns are dictated by the electronic effects of the chloro, difluoromethoxy, and aldehyde substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above 190 ppm. docbrown.info The carbon atoms of the aromatic ring will appear in the typical aromatic region (110-170 ppm), with their exact shifts influenced by the attached substituents. The carbon of the difluoromethoxy group (-OCF₂H) will exhibit a triplet due to coupling with the two fluorine atoms, and its chemical shift will be in the range characteristic for carbons attached to two fluorine atoms. rsc.org

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton of the same group (¹JFH). The chemical shift provides a sensitive probe of the electronic environment around the fluorine nuclei. nih.gov

A study reported the following NMR data for a compound consistent with the structure of this compound in a CDCl₃ solvent. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| ¹H | 9.97 | s | CHO |

| 7.98 – 7.85 | m | Aromatic H | |

| 7.26 – 7.16 | m | Aromatic H | |

| ¹³C | 190.5 | C=O | |

| 166.5 | d, J = 256.7 Hz | Aromatic C-O | |

| 132.8 | d, J = 9.5 Hz | Aromatic C | |

| 132.2 | d, J = 9.7 Hz | Aromatic C | |

| 116.4 | d, J = 22.3 Hz | Aromatic C | |

| ¹⁹F | -102.4 | OCF₂H |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring, helping to determine their relative positions. Cross-peaks in the COSY spectrum would appear between signals of protons that are coupled to each other, typically over two or three bonds. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal on the ring. It would also show a correlation between the difluoromethoxy proton and its carbon. scribd.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. nih.gov Other expected characteristic absorptions include the aldehydic C-H stretch (around 2720 cm⁻¹ and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), and the C-O-C stretching of the ether linkage. The C-Cl and C-F stretching vibrations will also give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the C=O stretch is strong in the IR, it can be weaker in the Raman spectrum. mdpi.com Conversely, aromatic ring vibrations often produce strong and sharp signals in Raman spectra, providing valuable structural information. The symmetric vibrations of the difluoromethoxy group might also be more prominent in the Raman spectrum.

A detailed vibrational assignment, often aided by computational methods like Density Functional Theory (DFT), can be performed by analyzing both IR and Raman spectra. A study on the related compound 3-chloro-4-methoxybenzaldehyde (B1194993) provided a comprehensive vibrational analysis, which can serve as a basis for interpreting the spectra of this compound. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aldehydic C-H Stretch | 2850 - 2800, 2750 - 2700 | Weak-Medium / Medium |

| C=O Stretch | 1715 - 1680 | Strong / Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong / Strong |

| C-F Stretch | 1200 - 1000 | Strong / Weak |

| C-O-C Stretch | 1275 - 1200 (asym), 1075 - 1020 (sym) | Strong / Medium |

| C-Cl Stretch | 800 - 600 | Strong / Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₅ClF₂O₂), the calculated exact mass can be compared to the experimentally measured value with high accuracy (typically within 5 ppm), confirming its elemental composition.

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., by electron impact), the molecular ion is formed and can undergo characteristic fragmentation. A plausible fragmentation pathway for this compound would likely involve:

Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion [M-H]⁺.

Loss of the formyl radical (•CHO) to give an [M-CHO]⁺ ion.

Cleavage of the difluoromethoxy group, potentially through the loss of •CHF₂O or related fragments.

The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature for all chlorine-containing fragments, aiding in their identification.

Studying the fragmentation of related compounds, such as 4-hydroxy-3-methoxybenzaldehyde, can provide insights into the likely fragmentation pathways. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the benzene ring and the geometry of the aldehyde and difluoromethoxy substituents. Furthermore, it would reveal the conformational preference of the difluoromethoxy group relative to the aromatic ring in the solid state. Of significant interest would be the analysis of intermolecular interactions within the crystal lattice, such as C-H···O hydrogen bonds, halogen bonding involving the chlorine atom, and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal and influence the material's bulk properties. While no crystal structure for the title compound is publicly available, a study on the closely related 4-chloro-3-fluorobenzaldehyde (B1349764) has been reported, providing a template for the type of structural insights that can be gained. consensus.app

Advanced Chromatographic Methodologies (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic techniques coupled with mass spectrometry are essential for separating the target compound from impurities and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) : For a compound with sufficient volatility and thermal stability like this compound, GC-MS is a powerful analytical tool. rsc.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification. This technique is highly effective for assessing the purity of a sample, as even minor impurities can be separated and identified. It can also be used to monitor a reaction by analyzing aliquots of the reaction mixture over time to quantify the consumption of reactants and the formation of products. researchgate.net

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS) : LC-MS is suitable for a wider range of compounds, including those that are less volatile or thermally labile. researchgate.net The separation occurs in the liquid phase, followed by ionization and mass analysis. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it a powerful tool for quantitative analysis in complex matrices. nih.govnih.gov An LC-MS/MS method could be developed to accurately quantify this compound in various samples, for example, to monitor its stability under different conditions or to track its presence in complex reaction environments. The development of such a method involves optimizing the chromatographic separation and the MS/MS detection parameters (e.g., selecting specific precursor-to-product ion transitions for selected reaction monitoring).

Computational and Theoretical Studies on 4 Chloro 3 Difluoromethoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing electronic structure, which in turn governs the molecule's reactivity and physical properties.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.org The B3LYP functional, a hybrid DFT method, is widely used for its accuracy in predicting molecular structures and thermochemical properties. scirp.org

For substituted benzaldehydes, such as chlorobenzaldehydes, DFT calculations using a basis set like 6-31G'(d,p) can be employed to optimize the molecular geometry, determining key parameters like bond lengths and angles. researchgate.net This optimization process seeks the lowest energy configuration of the molecule. scirp.org

A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Information about charge transport within the molecule can be discerned from HOMO-LUMO analysis. researchgate.net

Table 1: Representative DFT Data for a Substituted Benzaldehyde (B42025) (m-chlorobenzaldehyde) Data adapted from a study on chlorobenzaldehydes as an illustrative example.

| Parameter | Value |

| HOMO Energy | -0.261 eV |

| LUMO Energy | -0.082 eV |

| HOMO-LUMO Gap | 0.179 eV |

| Dipole Moment | 1.8918 Debye |

| This interactive table is based on data from a DFT study on m-chlorobenzaldehyde, which serves as a structural analog. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions of positive and negative charge. Electronegative (electron-rich) sites, which are susceptible to electrophilic attack, are typically colored red on an MEP map. In contrast, electropositive (electron-deficient) regions, prone to nucleophilic attack, are colored blue.

For a molecule like 4-chloro-3-(difluoromethoxy)benzaldehyde, the MEP surface would likely show a significant negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for electrophilic interaction. The hydrogen atom of the aldehyde group and regions of the aromatic ring may show positive potential, suggesting susceptibility to nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions and predicting the sites of reaction. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of a molecule and its behavior over time, particularly in a solution or condensed phase.

MD simulations model the movement of atoms and molecules over a period, governed by a force field that describes the interatomic potentials. For a substituted benzaldehyde, MD simulations can be used to explore its conformational landscape and its interactions with solvent molecules, such as water. researchgate.net

By calculating radial distribution functions from the MD trajectory, one can determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This analysis can reveal which parts of the molecule have the most pronounced interactions with the solvent, providing detailed information on solvation shells and hydrogen bonding. researchgate.net For this compound, this would highlight the interactions of the polar difluoromethoxy and aldehyde groups with water molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. Vibrational spectroscopy, in particular, benefits greatly from theoretical calculations.

Periodic DFT calculations have been successfully used to simulate the vibrational spectra, such as Inelastic Neutron Scattering (INS) spectra, of crystalline benzaldehyde derivatives like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde. nih.gov This approach accounts for the effects of the crystal lattice on the vibrational modes. The excellent agreement often found between the calculated and experimental spectra allows for a confident and detailed assignment of the observed vibrational bands. nih.govnih.gov

Such studies can identify specific modes, including the external phonon modes of the crystal and low-frequency molecular vibrations. nih.gov For this compound, this would involve assigning the stretching and bending modes of the C=O, C-Cl, and C-O-C linkages, as well as the torsional modes of the aldehyde and difluoromethoxy groups.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzaldehyde Data adapted from a study on 2-methoxybenzaldehyde as an illustrative example.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Phenyl Ring Deformation | 458 | 460 |

| C-H out-of-plane bend | 772 | 778 |

| C-O-C stretch | 1021 | 1022 |

| C=O stretch | 1675 | 1678 |

| This interactive table is based on data from a combined experimental and computational study on 2-methoxybenzaldehyde, a structural analog. nih.gov |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Studies on the reaction of benzaldehyde derivatives with amines to form Schiff bases have used DFT to identify multiple transition states. nih.govresearchgate.net For example, the mechanism may involve:

TS1: Corresponding to the initial nucleophilic attack of the amine on the carbonyl carbon and a proton transfer. nih.govcanterbury.ac.uk

TS2: Characterizing an internal rearrangement of the resulting hemiaminal intermediate. nih.govcanterbury.ac.uk

TS3: Leading to the elimination of a water molecule to form the final C=N double bond of the Schiff base. nih.govcanterbury.ac.uk

By calculating the energies of these transition states, researchers can determine the rate-determining step of the reaction and understand how substituents on the benzaldehyde ring influence the reaction energetics. nih.gov For this compound, the electron-withdrawing nature of the chloro and difluoromethoxy groups would be expected to significantly affect the electrophilicity of the carbonyl carbon and thus the activation barriers of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives (non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity. nih.gov While extensively used for predicting biological toxicity, the methodology is broadly applicable to non-biological endpoints such as reactivity, solubility, or material properties. researchgate.netresearchgate.net

A QSAR study involves several key steps:

Data Set Collection: A series of molecules with known activity values is compiled.

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors (e.g., octanol/water partition coefficient (log Kow), molecular connectivity indices, HOMO/LUMO energies). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

For a series of benzaldehyde derivatives, a QSAR model could be developed to predict, for example, their performance as building blocks in a specific organic synthesis, their efficiency as corrosion inhibitors, or their properties as components in liquid crystals. The model would identify the key structural features (represented by the descriptors) that enhance the desired property, thereby guiding the design of new derivatives with improved performance. Although many published QSAR studies on aldehydes focus on toxicity, the principles of using electronic and topological descriptors to build predictive models are directly transferable to these non-biological applications. researchgate.netdntb.gov.ua

Applications and Derivatization in Materials Science and Agrochemical Research

Intermediates in Advanced Materials Synthesis

The unique combination of a halogen, a difluoromethoxy group, and an aldehyde on a benzene (B151609) ring makes 4-chloro-3-(difluoromethoxy)benzaldehyde a molecule of interest for materials science. The aldehyde group provides a reactive site for various condensation and addition reactions, which are fundamental to the creation of larger molecular structures.

Precursors for Functional Polymers and Oligomers

While specific research detailing the use of this compound in the synthesis of functional polymers and oligomers is not extensively documented in publicly available literature, the functionalities present in the molecule are relevant to polymer chemistry. The aldehyde group can participate in reactions to form polymers such as polyesters, polyacetals, and Schiff base polymers. The presence of the chloro and difluoromethoxy groups can impart desirable properties to the resulting materials, such as thermal stability, chemical resistance, and altered electronic characteristics. For instance, the difluoromethoxy group is known to enhance lipophilicity and metabolic stability in molecules, which can be advantageous properties in specialized polymer applications.

Components for Organic Electronic Materials (e.g., liquid crystals, semiconductors)

The application of this compound as a direct component in the synthesis of organic electronic materials like liquid crystals and semiconductors is an area of theoretical potential rather than established research. The structural characteristics of this benzaldehyde (B42025) are pertinent to the design of such materials. For example, the synthesis of some liquid crystals involves the reaction of aldehydes with other organic molecules to create the necessary mesogenic structures. The polarity and geometric shape imparted by the chloro and difluoromethoxy substituents could influence the mesomorphic and electronic properties of any resulting materials. However, published studies specifically employing this compound for these applications are not readily found.

Building Block for Agrochemical Active Ingredients

The structural motifs present in this compound are found in various agrochemical compounds. The combination of a halogenated and fluorinated phenyl ring is a common feature in many pesticides.

Synthesis of Herbicidal Compounds

There is no direct evidence in the reviewed scientific literature of this compound being used as a direct precursor for commercialized herbicidal compounds. However, related structures are of significant interest. For instance, a patented herbicidal composition includes the complex molecule 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. fishersci.com While this compound features a substituted chlorophenyl group, it is not directly synthesized from this compound. The development of novel herbicides often involves the exploration of various substituted aromatic scaffolds, and the title compound represents a potential, though currently undocumented, starting material.

Development of Fungicidal and Insecticidal Agents

Detailed research findings on the specific use of this compound in the synthesis of fungicidal and insecticidal agents are limited. The general class of benzaldehydes has been investigated for antimicrobial and insecticidal properties. bldpharm.comchemicalbook.com Furthermore, the presence of a difluoromethoxy group is a known strategy in the design of some modern agrochemicals to enhance efficacy. While these general principles suggest the potential of derivatives of this compound in this field, specific examples of its use as a building block for fungicides and insecticides are not prominent in the available scientific literature.

Novel Scaffold Design for Specialty Chemical Development

As a multi-functionalized aromatic compound, this compound serves as a potential scaffold for the development of various specialty chemicals. grahamchemical.com The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, or amines, which then allows for a wide range of subsequent chemical modifications. This versatility makes it a valuable, albeit not widely documented, intermediate for creating novel molecules with tailored properties for diverse applications, including pharmaceuticals and other fine chemicals.

Structure-Property Relationships in Designed Derivatives for Material/Agrochemical Performance

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a pivotal strategy in the design of advanced materials and novel agrochemicals. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a parent compound. In the context of this compound, the interplay between the chloro, difluoromethoxy, and aldehyde functionalities provides a versatile platform for creating derivatives with tailored performance characteristics. The structure-property relationships of these derivatives are critical to their efficacy in both materials science and agrochemical applications.

In agrochemical research, the derivatization of benzaldehyde scaffolds has long been a fruitful avenue for the discovery of new herbicides, insecticides, and fungicides. The presence of a chlorine atom on the aromatic ring, as seen in 4-chlorobenzaldehyde (B46862), is a common feature in several commercial agrochemicals. For instance, 4-chlorobenzaldehyde serves as a precursor in the synthesis of the herbicide Wheat-Enemy and plant growth regulators like paclobutrazol (B33190) and uniconazole. The chloro group can enhance the lipophilicity of the molecule, which can improve its transport across biological membranes, and it can also influence the binding affinity to target enzymes or receptors.

The introduction of a difluoromethoxy group (-OCHF₂) at the meta-position is expected to further modulate the biological activity. The -OCHF₂ group is a lipophilic, metabolically stable analogue of a methoxy (B1213986) or hydroxy group and can act as a hydrogen bond acceptor. This substitution can lead to enhanced binding interactions with target proteins and increased metabolic stability, prolonging the compound's activity in the target organism. The combination of the 4-chloro and 3-difluoromethoxy substituents creates a unique electronic and steric profile on the benzaldehyde ring, which can be exploited in the design of new active ingredients. For example, derivatives such as Schiff bases, hydrazones, or oximes formed from the aldehyde group of this compound could be synthesized and screened for their herbicidal, fungicidal, or insecticidal properties. The specific nature of the substituent attached to the aldehyde-derived functional group would further fine-tune the biological activity, impacting factors like systemic transport and target site interaction.

Derivatives of this compound, such as Schiff bases or esters, can be designed to exhibit liquid crystalline behavior. The rigid benzaldehyde core, modified with the specific substitution pattern, contributes to the necessary molecular anisotropy. The terminal groups and the length of any flexible alkyl or alkoxy chains attached to the derivative would play a crucial role in determining the transition temperatures and the nature of the mesophases. The interplay between the lateral chloro substituent and the difluoromethoxy group would influence the intermolecular interactions and packing, which are critical for the formation and stability of nematic, smectic, or cholesteric phases. researchgate.net

The following table outlines the key structural features of hypothetical derivatives of this compound and their expected impact on performance in agrochemical and materials science applications.

| Derivative Type | Structural Modification | Anticipated Impact on Agrochemical Performance | Anticipated Impact on Material (Liquid Crystal) Performance |

| Schiff Base | Reaction of the aldehyde with a primary amine (e.g., aniline (B41778) derivatives) | Modulation of lipophilicity and steric bulk, potentially leading to enhanced herbicidal or fungicidal activity by improving target site binding. | Introduction of a rigid imine linkage, contributing to the mesogenic core and influencing the thermal stability and phase behavior of the liquid crystal. |

| Hydrazone | Condensation of the aldehyde with a hydrazine (B178648) derivative | Creation of a new pharmacophore with potential for insecticidal activity by targeting different biological pathways. | Extension of the molecular core, which can affect the aspect ratio and promote the formation of specific mesophases. |

| Oxime Ether | Formation of an oxime from the aldehyde followed by etherification | Increased metabolic stability and altered systemic properties within the plant, potentially leading to longer-lasting fungicidal or herbicidal effects. | Modification of the terminal group polarity and flexibility, which can be used to fine-tune the dielectric properties and clearing points. |

| Ester | Oxidation of the aldehyde to a carboxylic acid followed by esterification | Can act as a pro-herbicide, where the ester is hydrolyzed in the plant to release the active carboxylic acid. | The ester linkage can serve as a flexible or rigid connecting group in the design of dimeric or polymeric liquid crystals, influencing the overall molecular architecture and mesomorphic properties. |

It is important to note that while the principles of structure-property relationships provide a strong predictive framework, the actual performance of any designed derivative must be confirmed through empirical testing. The synthesis and evaluation of a library of derivatives based on the this compound scaffold would be necessary to fully elucidate the intricate connections between molecular structure and functional properties in both agrochemical and materials science contexts.

Green Chemistry Principles in the Synthesis and Derivatization of 4 Chloro 3 Difluoromethoxy Benzaldehyde

Development of More Sustainable and Energy-Efficient Synthetic Routes

One notable approach involves a base-catalyzed alkylation of 3,4-dihydroxybenzaldehyde using difluorochloromethane gas in a polar solvent like N,N-dimethylformamide (DMF). This reaction is typically conducted at elevated temperatures of 80–85°C for 8–10 hours . While effective, the prolonged reaction time and high temperature contribute to significant energy consumption.

Further developments focus on one-pot syntheses, which eliminate the need for isolating intermediates, thereby saving energy on separation and purification steps. A one-pot, highly selective synthesis method has been developed for related compounds like 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which involves an in-situ Friedel–Crafts reaction following fluorination researchgate.net. Applying similar one-pot strategies to the synthesis of 4-chloro-3-(difluoromethoxy)benzaldehyde could lead to more energy-efficient and sustainable manufacturing.

Utilization of Renewable Feedstocks and Benign Solvents

The shift towards renewable feedstocks is a critical aspect of green chemistry, aiming to reduce reliance on finite petrochemical resources rsc.org. While specific research on the synthesis of this compound from renewable starting materials is not widely documented, the precursor 3,4-dihydroxybenzaldehyde can potentially be derived from lignin, a major component of biomass. Lignin valorization is an active area of research and could provide a renewable pathway to this key starting material.

The choice of solvents is another crucial consideration in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact nih.gov. The synthesis of 4-(difluoromethoxy)-3-hydroxybenzaldehyde has been reported using solvents such as N,N-dimethylformamide (DMF) and a mixture of isopropanol and DMF google.com.

However, DMF is now considered a substance of very high concern due to its reproductive toxicity and is being phased out in many regions whiterose.ac.uk. The principles of green chemistry advocate for the replacement of such hazardous solvents with more benign alternatives. Green solvent selection guides often recommend alternatives such as water, supercritical CO₂, and bio-based solvents like ethanol (B145695) and glycerol (B35011) vapourtec.com. For the synthesis of this compound and its precursors, research into the use of these greener solvents is a necessary step towards a more sustainable process. The development of syntheses in benign solvents or even solvent-free conditions would significantly enhance the environmental profile of the manufacturing process.

Waste Minimization and By-product Management Strategies

A primary goal of green chemistry is the minimization of waste at its source. In the synthesis of this compound, waste is generated from by-products, unreacted starting materials, and the solvents used for reaction and purification.

As discussed, a key by-product in the synthesis of the precursor 4-(difluoromethoxy)-3-hydroxybenzaldehyde is 3,4-bis(difluoromethoxy)benzaldehyde google.com. Effective by-product management strategies are therefore essential. One approach is to optimize the reaction to prevent the formation of this by-product. The use of a phase-transfer catalyst has been shown to be highly effective in this regard, improving the selectivity for the desired mono-substituted product .

Another strategy for waste minimization is the recycling and reuse of solvents and catalysts. After the reaction, solvents can be recovered through distillation and purified for reuse in subsequent batches. Similarly, heterogeneous catalysts, which are in a different phase from the reaction mixture, can be more easily recovered and recycled compared to homogeneous catalysts.

The choice of reagents also plays a role in waste minimization. The use of sodium chlorodifluoroacetate as a difluoromethylating agent, for example, avoids the handling of gaseous chlorodifluoromethane . However, this method may require the use of a cesium carbonate base, which can increase costs and introduce different waste streams to manage .

A comparative overview of two synthetic approaches for the precursor, highlighting the differences in by-product formation, is presented in the table below.

| Feature | Conventional Synthesis | Catalytic Synthesis |

| Primary By-product | 3,4-bis(difluoromethoxy)benzaldehyde | Minimized |

| Reported By-product Yield | 3.75% | Not specified (suppressed) |

| Waste Implication | Loss of starting material, need for separation | Higher atom economy, simplified purification |

Data is based on patented synthesis methods for 4-(difluoromethoxy)-3-hydroxybenzaldehyde.

Catalysis for Enhanced Environmental Footprint Reduction

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient, selective, and less energy-intensive chemical transformations. Catalysts can reduce the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby saving energy. They can also enhance selectivity, leading to higher yields of the desired product and less waste.